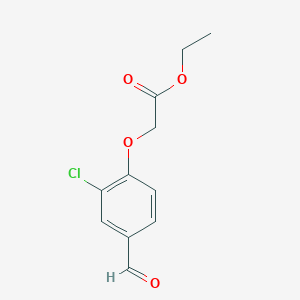
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Overview
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H30F3N5O8S2 and its molecular weight is 637.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Nucleosides Research
An important aspect of scientific research related to similar compounds involves the synthesis of anticancer nucleosides intermediates. For instance, Yang Liu et al. (2014) discussed the synthesis and X-Ray structure of an anticancer nucleosides intermediate that shares a structural resemblance with the compound , highlighting its potential in developing treatments for cancer. The compound was synthesized by coupling bromotriazole with protected ribose sugar, indicating the role of such compounds in anticancer research Yang Liu, Guanghui Tian, Hongguang Ge, Xiaoyan Cao, Daihua Hu, Dehua Zhang, 2014, Journal of Crystallization Process and Technology.
Pharmacokinetics and Drug Metabolism
Research on the pharmacokinetics and metabolism of similar compounds is also vital. For example, A. Basavapathruni et al. (2014) described the nonclinical pharmacokinetics and metabolism of EPZ‐5676, a novel DOT1L histone methyltransferase inhibitor, which shares a structural motif with the compound you're interested in. This study provides insights into the pharmacokinetics in mouse, rat, and dog following administration, highlighting the compound's metabolic pathways and its potential application in treating MLL-rearranged leukemias A. Basavapathruni, Edward J. Olhava, S. Daigle, Carly A. Therkelsen, Lei Jin, P. Ann Boriack‐Sjodin, C. Allain, C. Klaus, A. Raimondi, M. Scott, A. Dovletoglou, Victoria M. Richon, R. Pollock, R. Copeland, M. Moyer, R. Chesworth, P. Pearson, N. Waters, 2014, Biopharmaceutics & Drug Disposition.
Novel Synthesis Approaches
The development of novel synthesis approaches for related compounds is another area of interest. Research into the synthesis of α-(aminomethylene)-9H-purine-6-acetic acid derivatives, for example, involves catalytic hydrogenation and substitution reactions that could be relevant for synthesizing the compound . These approaches provide a foundation for the synthesis of potentially biologically active purine derivatives N. Hamamichi, T. Miyasaka, 1991, Journal of Heterocyclic Chemistry.
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-[6-[acetyl(2-methylsulfanylethyl)amino]-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N5O8S2/c1-12(33)31(7-9-41-5)20-17-21(30-23(29-20)42-8-6-24(25,26)27)32(11-28-17)22-19(39-15(4)36)18(38-14(3)35)16(40-22)10-37-13(2)34/h11,16,18-19,22H,6-10H2,1-5H3/t16-,18-,19-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSVMYGHHCBFMJ-WGQQHEPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)
![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)



![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
![Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323332.png)
![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)
![(S)-5-(tert-Butoxycarbonyl)-4-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B3323343.png)